molecular formula C21H13Cl2N3O4 B4835694 2-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrobenzamide

2-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrobenzamide

Cat. No.: B4835694
M. Wt: 442.2 g/mol
InChI Key: CXHISGRYXILJHL-UHFFFAOYSA-N
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Description

2-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrobenzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of 2-aminophenol with a suitable carboxylic acid derivative, such as 2-chlorobenzoic acid, under acidic conditions.

    Chlorination: Chlorination of the aromatic ring is carried out using chlorine gas or a chlorinating agent like thionyl chloride.

    Amidation: The final step involves the formation of the amide bond by reacting the chlorinated nitrobenzoxazole with an appropriate amine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the aromatic rings can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaOH, KOH).

    Reduction: Reducing agents (e.g., hydrogen gas, metal hydrides), catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).

Major Products

    Substitution: Formation of substituted derivatives with different functional groups.

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

2-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, or other biological functions.

Comparison with Similar Compounds

Similar Compounds

    2,5-dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide: Another benzoxazole derivative with similar structural features but different functional groups.

    2-chloro-5-nitrobenzaldehyde: A related compound with a nitro group and chlorine atoms but lacking the benzoxazole ring.

Uniqueness

2-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both nitro and benzoxazole moieties makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2N3O4/c1-11-2-3-12(21-25-18-9-13(22)4-7-19(18)30-21)8-17(11)24-20(27)15-10-14(26(28)29)5-6-16(15)23/h2-10H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHISGRYXILJHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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